6-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
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Description
6-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one (6-BrTQX) is a heterocyclic compound that is widely used in scientific research and laboratory experiments. It is a versatile compound that has a wide range of applications in various fields, including pharmacology, biochemistry, and organic chemistry. 6-BrTQX is a valuable tool for studying the structure, properties, and reactivity of organic molecules.
Scientific Research Applications
Efficient Synthesis of Quinoline Derivatives
Researchers have investigated the bromination reactions of 1,2,3,4-tetrahydroquinoline to efficiently produce various bromo-substituted quinolines, including 6-bromoquinolines, through one-pot synthesis methods. These compounds serve as intermediates for synthesizing trisubstituted quinoline derivatives via lithium–halogen exchange reactions, showcasing the versatility of bromo-substituted compounds in synthesizing complex organic structures with potential applications in medicinal chemistry and material science (Şahin et al., 2008).
Antimicrobial and Antiviral Activities
The synthesis of newer quinazolinones, which includes reactions starting from compounds structurally similar to 6-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one, has been studied for their antimicrobial activities. These studies explore the chemical synthesis routes to generate 6-bromo-substituted quinazolinones and evaluate their antimicrobial efficacy, indicating the potential of these compounds in developing new antimicrobial agents (Patel et al., 2006).
Photocatalytic Applications
The use of bromo-substituted tetrahydroquinolines in photocatalytic reactions demonstrates their utility in synthesizing 4-(difluoromethylidene)-tetrahydroquinolines. This application highlights the role of these compounds in facilitating radical cyclization reactions under photoredox conditions, underscoring their significance in organic synthesis and the development of novel photocatalytic processes (Zeng et al., 2022).
Synthesis of Antiviral and Cytotoxic Agents
Further research into 6-bromo-2,3-disubstituted-4(3H)-quinazolinones examines their synthesis and evaluation for antiviral and cytotoxic activities. This area of study not only showcases the potential of bromo-substituted compounds in therapeutic applications but also provides insights into the design and development of new drugs with antiviral properties (Dinakaran et al., 2003).
properties
IUPAC Name |
6-bromo-3,3,4-trimethyl-1H-quinoxalin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c1-11(2)10(15)13-8-5-4-7(12)6-9(8)14(11)3/h4-6H,1-3H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFZYSATUZBWOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(N1C)C=C(C=C2)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.